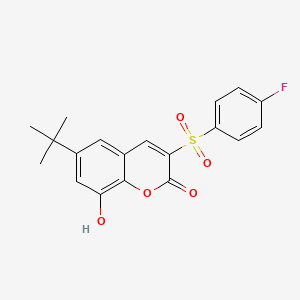

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

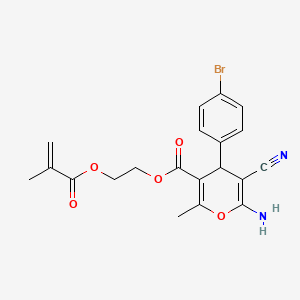

説明

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one, commonly known as TFP or TFP-OH, is a synthetic compound that belongs to the class of chromenone derivatives. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has shown promising results in various scientific research applications.

科学的研究の応用

Fluorination Agent and Reactivity

The utility of fluorinated compounds spans across various scientific fields due to the unique properties imparted by fluorine atoms when incorporated into molecules. Research has shown the development of thermally stable phenylsulfur trifluorides, including compounds similar to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one, as superior fluorinating agents. These agents offer high thermal stability, resistance to aqueous hydrolysis, and diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity. Such characteristics make them invaluable in synthetic chemistry, particularly in drug discovery and material sciences, where precise fluorination can significantly alter the biological activity and physical properties of compounds (Umemoto et al., 2010).

Thermally Activated Delayed Fluorescence Materials

The design of bipolar materials for thermally activated delayed fluorescence (TADF) utilizes compounds with structural elements akin to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one. These materials leverage the conjugation and electronic properties of such compounds to tune the energy gap between singlet and triplet states. This adjustment is critical in developing efficient organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis and study of these materials underscore the importance of precise molecular engineering in advancing optoelectronic technologies (Huang et al., 2014).

Sulfonation and Derivative Synthesis

The creation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates the versatility of sulfonyl compounds in synthetic organic chemistry. These derivatives, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Such compounds are pivotal as building blocks in organic synthesis, offering a pathway to a wide range of functionalized molecules. This application highlights the role of sulfonyl compounds in facilitating complex synthetic transformations, providing tools for the development of novel pharmaceuticals and materials (Guinchard et al., 2005).

特性

IUPAC Name |

6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPRCGNIFHCVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765451.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2765456.png)

![Methyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2765457.png)

![1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2765459.png)

![tert-butyl N-[(E)-1-(furan-2-yl)ethylideneamino]carbamate](/img/structure/B2765461.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2765462.png)